2-Acetoxy-4-bromo-5-methoxybenzaldehyde
Description
2-Acetoxy-4-bromo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups: an acetoxy (ester) group at position 2, a bromine atom at position 4, and a methoxy group at position 5. Its molecular formula is $ \text{C}{10}\text{H}{9}\text{BrO}_{4} $, with a molecular weight of 289.08 g/mol. The compound’s structure combines electron-withdrawing (bromo, acetoxy) and electron-donating (methoxy) substituents, creating a unique electronic environment that influences its reactivity, solubility, and applications in organic synthesis.
Properties
Molecular Formula |
C10H9BrO4 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
(5-bromo-2-formyl-4-methoxyphenyl) acetate |
InChI |
InChI=1S/C10H9BrO4/c1-6(13)15-9-4-8(11)10(14-2)3-7(9)5-12/h3-5H,1-2H3 |
InChI Key |
CZSGPHSGFGHLAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C=O)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
| Substituent | Electron Effect | Steric Demand | Common Reactivity |
|---|---|---|---|
| Bromine (4-Br) | Strong -I, -M | Moderate | Cross-coupling, nucleophilic substitution |
| Acetoxy (2-OAc) | Moderate -I | Low | Hydrolysis to phenol, ester exchange |
| Butoxy (e.g., 4-OBu) | +I (ether) | High | Enhances lipophilicity, steric hindrance |
Table 2: Comparative Reactivity in SNAr Reactions
| Compound | Reaction Rate (Relative) | Major Product Position |
|---|---|---|
| This compound | 1.0 (reference) | Position 6 |
| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | 0.3 | Position 2 |
| 2-Acetoxy-4-chloro-5-methoxybenzaldehyde | 1.2 | Position 6 |
Preparation Methods
Bromination of 5-Methoxybenzaldehyde
The foundational step for synthesizing halogenated benzaldehydes involves bromination of 5-methoxybenzaldehyde. As demonstrated in CN105085215A, bromination using Br₂ in anhydrous dichloromethane at 0°C achieves selective substitution at position 2, yielding 2-bromo-5-methoxybenzaldehyde with a 75.29% yield after recrystallization. While this method targets position 2, adjusting reaction conditions (e.g., temperature, solvent, and directing groups) could favor bromination at position 4 for the target compound.
Critical Parameters:
-
Temperature: Bromination initiates at 0°C, followed by gradual warming to 30°C to complete the reaction.
-
Solvent: Anhydrous dichloromethane minimizes side reactions, enhancing selectivity.
-
Workup: Sequential washing with 5% Na₂S₂O₃ and saturated NaHCO₃ ensures removal of excess bromine and acidic byproducts.
Acetylation of Hydroxybenzaldehyde Intermediates
Acetylation Reaction Conditions
Acetylation of the hydroxyl group employs acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). For example, the PubChem entry for 4-acetoxy-2-bromo-5-methoxybenzaldehyde (CID 262348) implies acetylation under anhydrous conditions, though specific details are omitted. Optimized conditions from similar systems recommend:
-
Molar Ratio: 1.2 equivalents of acetic anhydride per hydroxyl group.
-
Temperature: Room temperature to 50°C, avoiding aldehyde oxidation.
-
Catalyst: Catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.
Alternative Pathways via Halogen Exchange and Formylation
Metal-Halogen Exchange Strategy
The US20130090498A1 patent outlines a two-step synthesis for 4-bromo-2-methoxybenzaldehyde, leveraging metal-halogen exchange with isopropyl magnesium chloride and subsequent formylation. Adapting this approach for the target compound could involve:
-
Starting Material: 1,4-dibromo-2-fluorobenzene.
-
Formylation: Reaction with DMF at 0°C to yield 2-fluoro-4-bromobenzaldehyde.
-
Substitution: Replacing fluorine with acetoxy using potassium acetate instead of methanol, though nucleophilic aromatic substitution of fluoride remains challenging without activating groups.
Yield Considerations: The patent reports a 57% overall yield for methoxy substitution, suggesting potential efficiency losses when targeting acetoxy.
Structural Confirmation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The CN105085215A patent provides a ¹H NMR spectrum for 2-bromo-5-methoxybenzaldehyde, with characteristic peaks at δ 3.88 (s, OCH₃), δ 7.19–7.24 (aromatic protons), and δ 10.01 (s, CHO). For 2-acetoxy-4-bromo-5-methoxybenzaldehyde, anticipated signals include:
-
δ 2.30 (s, OAc).
-
δ 3.85 (s, OCH₃).
-
δ 7.30–7.50 (aromatic protons adjacent to bromine).
-
δ 9.95 (s, CHO).
Recrystallization and Purity
Recrystallization from petroleum ether (PE) or heptane, as described in CN105085215A, ensures high purity (>98%) by removing unreacted starting materials and byproducts.
Challenges and Optimization Opportunities
Competing Directing Effects
The methoxy (activating, ortho/para-directing) and acetoxy (deactivating, meta-directing) groups create regiochemical conflicts during bromination. To favor position 4:
Side Reactions
-
Aldehyde Oxidation: Mild bromination conditions (low temperature, inert atmosphere) prevent formyl group degradation.
-
Over-Bromination: Stoichiometric control of Br₂ (1 equivalent) limits di-substitution.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Q & A
Q. How can this compound serve as a building block in pharmaceutical intermediate synthesis?
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